tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate: is a chemical compound with the molecular formula C13H25NO3. It is a carbamate derivative, which is often used in organic synthesis and various research applications. This compound is known for its stability and unique chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method includes the reaction of tert-butyl carbamate with 2-(hydroxymethyl)cyclohexylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, other substituted derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. It serves as a model compound in biochemical assays to understand the behavior of carbamate derivatives in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a precursor for the synthesis of pharmacologically active compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can lead to the modulation of enzyme activity and subsequent biological effects. The pathways involved may include the inhibition of enzyme-catalyzed reactions, leading to changes in metabolic processes.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison:
- tert-Butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate is unique due to its cyclohexyl ring structure, which imparts specific steric and electronic properties. This makes it more stable and less prone to hydrolysis compared to linear carbamate derivatives.
- The presence of the hydroxymethyl group enhances its reactivity in substitution and oxidation reactions, making it a versatile intermediate in organic synthesis.
- Compared to other similar compounds, it offers better selectivity and efficiency in protecting group chemistry, making it a preferred choice in multi-step synthetic routes.
Properties
CAS No. |
1490171-95-3 |
---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
VCIBBCGSWUMTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1CO |
Purity |
95 |
Origin of Product |
United States |
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